molecular formula C12H11NO4 B2794690 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid CAS No. 1500-58-9

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid

Cat. No.: B2794690
CAS No.: 1500-58-9
M. Wt: 233.223
InChI Key: WSNFHSYPFLOBSO-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 1500-58-9) is a high-purity chemical intermediate of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. Its primary research application is as a critical precursor in the synthesis of innovative hybrid pyrrolidine-2,5-dione derivatives that exhibit potent broad-spectrum pharmacological activities . Extensive preclinical studies on compounds derived from this scaffold have demonstrated robust anticonvulsant properties in established seizure models, including the maximal electroshock (MES) test and the 6 Hz psychomotor model, indicating potential for treating tonic-clonic and drug-resistant epilepsies . Furthermore, these derivatives show pronounced antinociceptive efficacy in models of neuropathic pain, formalin-induced tonic pain, and capsaicin-induced pain, suggesting versatile therapeutic applications beyond epilepsy . The mechanism of action for the leading drug candidates is complex and likely multitargeted, potentially involving the inhibition of voltage-gated calcium channels (Cav1.2), modulation of sodium channels, and TRPV1 receptor antagonism . This multifunctional profile is a key advantage for addressing diseases with complex pathophysiology. Lead compounds originating from this chemical series also display favorable in vitro ADME-Tox properties, including high metabolic stability on human liver microsomes and minimal inhibition of key cytochrome P450 isoforms, making them promising candidates for further preclinical development . This product is intended for research purposes as a building block in the design and synthesis of new bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNFHSYPFLOBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with a suitable pyrrolidine-2,5-dione derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenylacetic acid and the pyrrolidine-2,5-dione. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

Scientific Research Applications

Overview

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid, also known as 2,5-Dioxopyrrolidin-1-YL 2-Phenylacetate, is a compound that has emerged as a significant player in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structure, comprising a pyrrolidine ring with two keto groups and a phenylacetate moiety, contributes to its diverse applications.

Scientific Research Applications

The compound's applications can be categorized into several key areas:

Medicinal Chemistry

  • Anticonvulsant Properties: Research indicates that this compound exhibits potent anticonvulsant activity. It has shown efficacy in various animal seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole-induced seizures (PTZ) model. This activity is likely due to its ability to inhibit calcium currents mediated by Cav 1.2 (L-type) channels and modulation of sodium currents .
  • Neuropathic Pain Management: The compound has also demonstrated significant antinociceptive properties, suggesting potential applications in treating neuropathic pain. In vivo studies have shown that it effectively reduces pain responses in models such as formalin-induced tonic pain and oxaliplatin-induced neuropathic pain .

Biochemical Research

  • Enzyme Interaction Studies: The compound acts as an inhibitor for enzymes like acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for examining enzyme activity and understanding biochemical pathways related to neurotransmitter release and neuronal signaling.
  • Cellular Mechanisms: It influences various cellular processes by modulating signaling pathways such as MAPK/ERK, affecting gene expression related to cell proliferation and differentiation. Additionally, it alters cellular metabolism by inhibiting critical metabolic enzymes .

Material Science

  • Polymer Production: In industrial applications, this compound serves as a building block for synthesizing polymers with specific properties. Its chemical structure allows for modifications that can enhance material characteristics.

Case Study 1: Anticonvulsant Activity

In a study evaluating a series of hybrid pyrrolidine derivatives, this compound was identified as one of the most effective compounds against seizures. The study reported an effective dose (ED50) of approximately 23.7 mg/kg in the MES model, demonstrating its potential for further development in epilepsy treatments .

Case Study 2: Pain Management

Another investigation highlighted the compound's effectiveness in reducing pain responses in various animal models. The results indicated that it significantly alleviated pain in formalin-induced models compared to control groups, showcasing its potential therapeutic role in managing chronic pain conditions .

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione ring can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone Moieties

2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid (CAS 5626-41-5)
  • Molecular Formula: C₆H₇NO₄ (MW: 157.12 g/mol).
  • Key Differences : Lacks the phenyl group, resulting in reduced steric bulk and molecular weight.
  • Hazards : Associated with skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5)
  • Molecular Formula: C₇H₉NO₄ (MW: 175.15 g/mol).
  • Key Differences: Propanoic acid chain instead of phenylacetic acid, altering hydrophobicity.
  • Hazards : Causes skin, eye, and respiratory irritation; requires stringent handling .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
  • Molecular Formula : C₂₂H₂₃N₂O₄ (MW: 385.43 g/mol).
  • Key Differences : Incorporates a piperazine ring and fluorenylmethyloxycarbonyl (Fmoc) protecting group, enhancing complexity for peptide synthesis .

Phenylacetic Acid Derivatives Without Pyrrolidinone

1-(4-Methylphenyl)-2-phenylacetic Acid
  • Molecular Formula : C₁₅H₁₄O₂ (MW: 226.27 g/mol).
  • Key Differences : Lacks the dioxopyrrolidinyl group; features a methylphenyl substitution. Likely exhibits distinct pharmacokinetics due to increased hydrophobicity .
1-(1-Hydroxy-1-naphthyl)-2-phenylacetic Acid
  • Molecular Formula : C₁₈H₁₄O₃ (MW: 278.30 g/mol).

Hybrid Structures with Imidazolidinone or Other Heterocycles

2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)acetic Acid (CAS 1339666-83-9)
  • Molecular Formula : C₁₁H₁₀N₂O₄ (MW: 234.21 g/mol).
2-[4-[2-(Dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic Acid
  • Molecular Formula : C₂₅H₂₄N₂O₃ (MW: 400.47 g/mol).
  • Key Differences: Dimethylamino and diphenylethyl substituents enhance steric hindrance and lipophilicity. Constitutes 53.35% of a chloroform fraction in GC-MS analysis .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid C₁₂H₁₁NO₄ 233.22 198.3–199.7 Anticonvulsant intermediate
2-(2,5-Dioxopyrrolidin-1-yl)acetic acid C₆H₇NO₄ 157.12 Not reported General organic synthesis
2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)acetic acid C₁₁H₁₀N₂O₄ 234.21 Not reported Not specified
1-(4-Methylphenyl)-2-phenylacetic acid C₁₅H₁₄O₂ 226.27 Not reported Not specified

Table 2: Hazard Profiles

Compound Name Hazard Statements
This compound Not reported in evidence
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid H315, H319, H335 (skin/eye/respiratory irritation)
2-(2,5-Dioxopyrrolidin-1-yl)acetic acid H315, H319, H335 (skin/eye/respiratory irritation)

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of neurology and pain management. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition disrupts neuronal signaling and neurotransmitter release, which can have significant implications for conditions such as epilepsy and chronic pain .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) :

  • Absorption : The compound exhibits high metabolic stability when tested on human liver microsomes.
  • Distribution : It localizes within specific cellular compartments, notably the cytoplasm and nucleus.
  • Metabolism : The primary metabolic pathway involves ester hydrolysis, leading to the formation of phenylacetic acid and other metabolites.
  • Excretion : The compound shows negligible hepatotoxicity and weak inhibition of cytochrome P450 isoforms CYP3A4 and CYP2D6 .

Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit potent anticonvulsant activities. For instance, a study demonstrated that certain derivatives had effective doses (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg in various seizure models . This suggests a promising potential for treating epilepsy.

Antinociceptive Effects

The compound has also been shown to possess antinociceptive properties. In animal models, it demonstrated efficacy in reducing pain responses in formalin-induced tonic pain tests and other pain models .

Case Studies

  • Anticonvulsant Activity : A study involving hybrid compounds derived from this compound reported significant anticonvulsant effects in mouse models. The lead compound showed an ED50 value of 23.7 mg/kg in the maximal electroshock (MES) test .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxicity on L929 cells indicated varying effects based on concentration. At higher concentrations (200 µM), some derivatives exhibited toxic effects while others increased cell viability at lower doses (e.g., 12 µM) .

Table 1: Anticonvulsant Activity of Derivatives

CompoundED50 (mg/kg)Test Type
Compound 2223.7MES
Compound 2222.46 Hz (32 mA)
Compound 2259.4Pentylenetetrazole

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
1009292
507467
12109121

Q & A

Q. What advanced separation techniques are effective for isolating byproducts from its synthesis?

  • Methodological Answer :
  • Preparative HPLC : Use a C18 column with a water/acetonitrile/TFA gradient to separate diastereomers or hydrolysis byproducts.
  • Membrane Filtration : Employ nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities .

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